N-Ethyl-O-toluenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

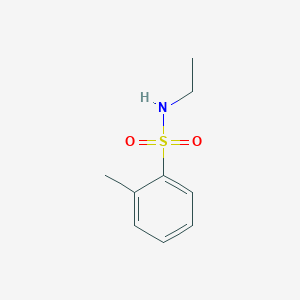

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATWUQFQFMZVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052416 | |

| Record name | N-Ethyltoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1077-56-1 | |

| Record name | N-Ethyl-o-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-o-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyltoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltoluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y8J5WET03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-O-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Ethyl-O-toluenesulfonamide. It includes a summary of its quantitative data, a general experimental protocol for its synthesis, and a visualization of its key attributes and applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

This compound, with the IUPAC name N-ethyl-2-methylbenzenesulfonamide, is an organic compound belonging to the sulfonamide class.[1] Its chemical structure consists of an ethyl group attached to the nitrogen atom of a sulfonamide functional group, which is, in turn, bonded to a toluene ring at the ortho position. The CAS number for the ortho isomer is 1077-56-1.[1] It is important to distinguish this from the para isomer (N-Ethyl-p-toluenesulfonamide, CAS 80-39-7) and the mixture of ortho and para isomers (N-Ethyl-o/p-toluenesulfonamide, CAS 8047-99-2).[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-ethyl-2-methylbenzenesulfonamide[1] |

| Molecular Formula | C₉H₁₃NO₂S[1] |

| Molecular Weight | 199.27 g/mol [1] |

| CAS Number | 1077-56-1[1] |

| InChI | InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3[1] |

| InChIKey | NATWUQFQFMZVMT-UHFFFAOYSA-N[1] |

| SMILES | CCNS(=O)(=O)C1=CC=CC=C1C[1] |

Physical Properties

This compound is typically a viscous, slightly yellow liquid at room temperature.[1] Its physical properties can vary slightly depending on the isomeric purity. A summary of its key physical properties is presented in Table 2.

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Viscous, slightly yellow liquid[1] | |

| Melting Point | 18 °C | For the o/p mixture, a crystallization point of <40°C is reported.[3] |

| Boiling Point | 196 °C at 10 mmHg[3] | |

| Density | 1.2 g/cm³ at 25 °C[3] | |

| Solubility | Insoluble in water.[2] Soluble in organic solvents.[4] | |

| Refractive Index | nD25 1.540[3] | |

| Viscosity | 358 cs at 25 °C[3] | For the o/p mixture. |

Chemical Properties and Reactivity

This compound is an amide and exhibits the characteristic reactivity of this class of compounds. The sulfonamide group is relatively stable. Amides can react with azo and diazo compounds to generate toxic gases.[2] Flammable gases may be formed by the reaction of amides with strong reducing agents.[2] While amides are very weak bases, they can also react as acids with strong bases to form salts.[2] The combustion of this compound generates mixed oxides of nitrogen (NOx).[2] The nitrogen atom in the sulfonamide group can undergo nucleophilic substitution reactions.[4]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of o-toluenesulfonyl chloride with ethylamine.[1] This is a nucleophilic acyl substitution reaction where the ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Materials:

-

o-Toluenesulfonyl chloride

-

Ethylamine (aqueous solution or gas)

-

A suitable base (e.g., sodium hydroxide, triethylamine) to neutralize the HCl byproduct

-

An appropriate solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Dissolve o-toluenesulfonyl chloride in the chosen organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add an excess of ethylamine solution (or bubble ethylamine gas through the solution) to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Concurrently or subsequently, add a base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes ¹³C NMR, GC-MS, and LC-MS.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹³C NMR | Spectral data is available in various databases for structural confirmation. |

| GC-MS | Mass spectrometry data shows characteristic fragmentation patterns. Key m/z peaks are often observed at 91, 155, 65, 44, and 184. |

| LC-MS | LC-MS methods have been developed for its analysis, particularly in complex matrices. |

Applications and Uses

This compound has several industrial applications, primarily as a plasticizer and as an intermediate in organic synthesis.

-

Plasticizer: It is used as a plasticizer for polyamide and cellulose resins.[2] It enhances the flexibility and workability of polymers.

-

Organic Synthesis: It serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[4]

-

Adhesives and Coatings: It is used in hot melt adhesives and coatings due to its high compatibility.[2]

-

Inks: It finds application in printing inks.[2]

The following diagram illustrates the relationship between the properties of this compound and its applications.

Caption: Relationship between properties and applications.

Safety and Handling

This compound is considered to be a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

This technical guide provides a foundational understanding of this compound for professionals in scientific fields. For more detailed information, consulting the cited references and relevant safety data sheets is recommended.

References

- 1. This compound | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 3. n-Ethyl o,p-toluenesulfonamide – scipoly.com [scipoly.com]

- 4. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

N-Ethyl-O-toluenesulfonamide: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-O-toluenesulfonamide (NEOTS) is a compound with a history of industrial use, primarily as a plasticizer.[1] This technical guide delves into its potential mechanisms of action from a biochemical and pharmacological perspective, moving beyond its established physical properties. While direct research into the specific biological targets of NEOTS is limited, its structural classification as a sulfonamide provides a strong basis for hypothesizing its interactions with key enzyme systems. This document explores the plausible mechanisms of action centered on carbonic anhydrase and dihydropteroate synthase inhibition, supported by data from structurally related compounds. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of relevant pathways and workflows to guide future research in elucidating the complete biological profile of this compound.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of chemicals. It exists as a mixture of ortho and para isomers, with the ortho isomer being the primary component. Historically, its principal application has been in the polymer industry as a plasticizer, enhancing the flexibility and durability of materials such as polyamides and cellulose acetate.[1][2] Beyond this industrial application, its role as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes has been noted.[3][4]

Given its sulfonamide core, a functional group renowned for its diverse biological activities, there is a compelling rationale to investigate the potential of this compound as a modulator of biological processes. This guide focuses on two primary, well-established mechanisms of action for sulfonamide-containing molecules: the inhibition of carbonic anhydrases and dihydropteroate synthase.

Potential Mechanisms of Action

The biological activity of sulfonamides is intrinsically linked to their ability to mimic endogenous molecules and interfere with enzymatic processes. The following sections detail the two most probable mechanisms through which this compound may exert a biological effect.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are vital for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The inhibition of specific CA isoforms has been a successful strategy in the treatment of various conditions such as glaucoma, epilepsy, and altitude sickness.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, including bacteria and fungi. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Mammals do not possess this pathway and instead obtain folate from their diet, making DHPS an attractive target for antimicrobial agents.

Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (pABA).[5] Due to their structural similarity to pABA, sulfonamides bind to the active site of DHPS, preventing the condensation of pABA with dihydropterin pyrophosphate and thereby halting the production of dihydropteroate, a precursor to folic acid. This bacteriostatic action effectively stops microbial growth and replication. While there is no direct evidence of this compound acting as a DHPS inhibitor, its core structure is consistent with this class of antimicrobial agents.

Signaling Pathway: Folate Biosynthesis and DHPS Inhibition

Quantitative Data

Direct quantitative data such as IC50 or Ki values for this compound against carbonic anhydrase or dihydropteroate synthase are not currently available in the public domain. However, to provide a frame of reference, the following tables summarize the inhibitory activities of other relevant sulfonamides against these enzymes.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Various Sulfonamides

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | [6] |

| Biphenylsulfonamide Derivative 1 | Modest Inhibition | 21 | 23 | [7] |

| Biphenylsulfonamide Derivative 2 | Modest Inhibition | 129 | 79 | [7] |

| Iminodiacetic Carboxylate Derivative | 95-8300 | 8.4-65 | 3.8-26 | [2] |

Table 2: Inhibition of Dihydropteroate Synthase by Various Sulfonamides

| Compound | Organism | I50 (µM) | Ki (µM) | Reference |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | [8] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | [8] |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | [8] |

| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 | 5.9 | [9] |

| Sulfadiazine | Escherichia coli | - | 2.5 | [9] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key enzymatic assays are provided below.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining CA inhibition.

Materials:

-

Human Carbonic Anhydrase II (or other desired isoform)

-

p-Nitrophenyl acetate (pNPA)

-

This compound

-

Acetazolamide (positive control)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CA in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in DMSO.

-

Prepare stock solutions of this compound and acetazolamide in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add Tris-HCl buffer to each well.

-

Add the test compound (this compound) or control (acetazolamide, DMSO for vehicle control) to the respective wells.

-

Add the CA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Dihydropteroate Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay for determining DHPS inhibition.

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

p-Aminobenzoic acid (pABA)

-

Dihydropterin pyrophosphate (DHPPP)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

This compound

-

Sulfamethoxazole (positive control)

-

Tris-HCl buffer (100 mM, pH 8.5, containing 10 mM MgCl2)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of DHPS and DHFR in Tris-HCl buffer.

-

Prepare stock solutions of pABA, DHPPP, and NADPH in Tris-HCl buffer.

-

Prepare stock solutions of this compound and sulfamethoxazole in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add Tris-HCl buffer.

-

Add the test compound or control to the respective wells.

-

Add the DHPS and DHFR enzyme mixture.

-

Add NADPH.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of pABA and DHPPP.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: Dihydropteroate Synthase Inhibition Assay

Conclusion

While this compound is well-established as a plasticizer, its inherent sulfonamide structure suggests a potential for biological activity that warrants further investigation. This guide has outlined the most probable mechanisms of action, namely the inhibition of carbonic anhydrase and dihydropteroate synthase, based on the known pharmacology of the sulfonamide functional group. The provided experimental protocols and illustrative diagrams offer a clear roadmap for researchers to systematically evaluate these hypotheses and uncover the potential therapeutic or toxicological properties of this compound. The lack of specific quantitative data for this compound highlights a significant knowledge gap and underscores the need for dedicated research to fully characterize its mechanism of action at the molecular level. Such studies will be crucial in determining any future applications of this compound in the fields of drug discovery and development.

References

- 1. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 4. Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Ethyl-O-toluenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-O-toluenesulfonamide in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who work with this compound.

Introduction to this compound

This compound is a chemical compound that serves as an important intermediate in various industrial and pharmaceutical applications. Structurally, it consists of a toluene molecule substituted with both a sulfonamide group and an N-ethyl group. This structure influences its physical and chemical properties, including its solubility in different media. An understanding of its solubility is critical for its use in synthesis, formulation, and as a plasticizer.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, various sources consistently provide qualitative solubility information. The following table summarizes the known solubility behavior of this compound.

| Solvent | Solubility |

| Polar Organic Solvents | |

| Ethanol | Soluble[1] |

| Chloroform | Soluble[1] |

| Acetone | Soluble |

| Methanol | Soluble |

| Non-Polar Organic Solvents | |

| Ether | Hardly soluble[2] |

| Aqueous Solvents | |

| Water | Sparingly soluble/Insoluble (<0.1 mg/mL at 18 °C)[1][3][4][5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method is described in pharmacopeial guidelines such as USP General Chapter <1236> and OECD Guideline 105.[6][7][8]

Principle

An excess amount of this compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of the Test Sample: Add an excess of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The excess of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the samples to stand undisturbed at the same constant temperature to permit the sedimentation of the excess solid. Subsequently, separate the saturated solution from the undissolved solid by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter.

-

Quantification: Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in units such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 2. N-Ethyl-P-Toluenesulfonamide [nuomengchemical.com]

- 3. This compound | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-o/p-toluenesulfonamide CAS#: 8047-99-2 [m.chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. oecd.org [oecd.org]

- 7. uspnf.com [uspnf.com]

- 8. â©1236⪠Solubility Measurements [doi.usp.org]

N-Ethyl-O-toluenesulfonamide CAS number 1077-56-1

An In-depth Technical Guide to N-Ethyl-o-toluenesulfonamide (CAS: 1077-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1077-56-1), with the molecular formula C9H13NO2S, is an organic compound belonging to the sulfonamide class.[1] It is a derivative of toluene and is characterized by an ethyl group attached to the nitrogen atom of the sulfonamide functional group, which is located at the ortho position of the toluene ring.[2] This compound, along with its para-isomer (N-ethyl-p-toluenesulfonamide, CAS No. 80-39-7), is often found in commercial mixtures (CAS No. 8047-99-2).[3] It serves as a versatile intermediate in organic synthesis and as a plasticizer.[1][4] Its applications span various industries, including pharmaceuticals, agrochemicals, dyes, polymers, and coatings.[2][5]

Chemical and Physical Properties

This compound is typically a viscous, slightly yellow, or straw-yellow transparent liquid.[1][5] It is soluble in many organic solvents like ethanol and chloroform but has limited solubility in water.[2][5]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | Viscous slightly yellow liquid | [1][4] |

| Melting Point | 18 °C | [6][7] |

| Boiling Point | 196 °C (at 10 mmHg) | [7][8] |

| 317.2 °C (Predicted) | [6][9] | |

| Density | 1.153 g/cm³ (Predicted) | [6][9] |

| 1.203 at 17.7 °C | [1] | |

| Flash Point | > 200 °F (> 93.3 °C) | [1] |

| 145.7 °C | [9][10] | |

| Vapor Pressure | 4.15 mmHg at 25 °C | [1] |

| Refractive Index | 1.526 (25 °C) | [8][9] |

| 1.540 (25 °C) | [6][7] | |

| Viscosity | 358 cs (25 °C) | [6][7] |

| Water Solubility | < 0.1 mg/mL at 17.8 °C | [1] |

| 1106 mg/L at 25 °C (Estimated) | [11] |

Table 2: Chemical Specifications of Commercial N-Ethyl-o/p-toluenesulfonamide Mixtures

| Specification | Value | Reference |

| Purity | ≥ 99% | [5] |

| Isomer Ratio (Ortho/Para) | ~65/35 (±3%) | [5] |

| Meta-isomer Content | ≤ 5% | [5] |

| Water Content | ≤ 0.3% | [5] |

| Ash Content | ≤ 0.2% | [5] |

| Free Acid | ≤ 0.1% | [5] |

| Color (APHA) | ≤ 120 Pt/Co | [5] |

Synthesis and Reactions

This compound is primarily a synthetic compound.[12] The sulfonamide group is highly reactive and can participate in nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions.[2]

General Synthesis

The typical synthesis involves the reaction of o-toluenesulfonyl chloride with ethylamine.[12] This reaction is usually carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.[12]

Oxidative Cyclization

This compound can be used to synthesize N-ethyl saccharin derivatives. One method involves the chromium(VI) oxide-catalyzed oxidation with periodic acid (H5IO6) in acetonitrile.[8] However, this specific reaction gives a low yield (12%) of N-ethyl saccharin due to competitive oxidation at the N-alkyl group.[8]

Experimental Protocols

General Synthesis of this compound

This protocol describes a generalized method based on common academic and industrial practices for sulfonamide synthesis.

Materials:

-

o-Toluenesulfonyl chloride

-

Ethylamine (aqueous solution or gas)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

Water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve o-toluenesulfonyl chloride in the chosen solvent. Cool the mixture in an ice bath.

-

Amine Addition: Slowly add ethylamine to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Base Addition: Concurrently or subsequently, add the base to neutralize the HCl formed during the reaction. If using an aqueous base, ensure efficient stirring.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

Mechanism of Action (Sulfonamide Antimicrobials)

While this compound itself is not a primary antibiotic, its sulfonamide core is the basis for a class of antimicrobial agents.[5] These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[13] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[13]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Applications

This compound's chemical properties make it useful in a variety of applications:

-

Plasticizer: It is a well-known plasticizer for polyamide and cellulose resins, improving the flexibility and durability of materials.[1][4] It is used in hot-melt adhesives, coatings, and printing inks.[14]

-

Pharmaceutical Synthesis: The sulfonamide structure is a key building block for various pharmaceuticals, including antimicrobial agents (antibiotics), anti-inflammatory drugs, and diuretics.[2][5]

-

Agrochemicals: Derivatives are used in the synthesis of herbicides, fungicides, and insecticides.[2][5]

-

Organic Intermediate: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.[5][15]

-

Polymer Chemistry: It can be used as a monomer or modifying agent to incorporate the sulfonamide group into polymers, altering their physical properties for applications like coatings and adhesives.[2]

-

Food Contact Materials: It has been used as a component of ink formulations for printing on polypropylene beverage cups.[1]

Toxicity and Safety Information

This compound is considered a hazardous substance.[16] It can cause skin, eye, and respiratory irritation.[10][16]

Table 3: Toxicological Data for N-Ethyl-toluenesulfonamide (NETSA) mixtures

| Study Type | Effect Observed | LOAEL (Lowest Observed Adverse Effect Level) | Reference |

| Repeated Dose (Rat) | Acute, transient effects on the central nervous system (lethargy, uncoordinated movements) | 18.75 mg/kg bw/day | [3] |

| 90-day Study (Rat) | Subchronic effects (increased relative liver weight in females) indicating liver and kidney toxicity | 25 mg/kg bw/day | [3] |

Safety Precautions:

-

Handling: Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if ventilation is inadequate.[10][16] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It is incompatible with strong oxidizing agents.[12]

-

Fire: The material is combustible but does not ignite readily.[4][10] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[17]

-

Toxicity Concerns: Sulfonamides as a class can potentially cause kidney damage and destroy red blood cells upon ingestion.[16] Some data suggests the ortho isomer of NETSA may have a greater potential for mutagenicity and genotoxicity than the para isomer.[3]

Spectral Information

Spectral data for this compound is available in various databases.

-

Mass Spectrometry (GC-MS, LC-MS): Data is available through PubChem and the MassBank of North America (MoNA).[1]

-

NMR Spectroscopy (¹³C NMR): Spectra are available in the Wiley KnowItAll NMR Spectral Library.[1][18]

-

Infrared Spectroscopy (IR): Reference spectra are available in Wiley's KnowItAll IR Spectral Library, including the Sadtler databases.[18]

Appendices

Diagram: General Synthesis Workflow

Caption: General experimental workflow for the synthesis of this compound.

Diagram: Logic for Identifying Set-Off Compounds

This diagram illustrates the process described for identifying unintentional chemical transfer in food packaging.[19]

Caption: Workflow for identifying set-off compounds using AMI-AMS.

References

- 1. This compound | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-o,p-Toluene Sulfonamide: Properties, Applications, and Safety Considerations | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 3. vkm.no [vkm.no]

- 4. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 5. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 6. This compound | 1077-56-1 [chemicalbook.com]

- 7. n-Ethyl o,p-toluenesulfonamide – scipoly.com [scipoly.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound - CD Formulation [formulationbio.com]

- 10. chemos.de [chemos.de]

- 11. ethyl tosyl amide, 1077-56-1 [thegoodscentscompany.com]

- 12. Page loading... [wap.guidechem.com]

- 13. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 14. schem.net [schem.net]

- 15. alfa-industry.com [alfa-industry.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. scipoly.com [scipoly.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Ethyl-toluenesulfonamide: Structural Formulae, Isomers, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-toluenesulfonamide, focusing on its structural isomers, their synthesis, and key physicochemical properties. This information is critical for professionals in chemical research and pharmaceutical development where toluenesulfonamide derivatives are often utilized as plasticizers, intermediates, and reagents.[1][2]

Structural Formula and Isomers

N-Ethyl-toluenesulfonamide is an organic compound with the molecular formula C9H13NO2S.[3][4] Its core structure consists of a toluene ring substituted with both a sulfonamide group and an ethyl group attached to the nitrogen of the sulfonamide. The position of the methyl group on the toluene ring relative to the sulfonamide group gives rise to three positional isomers: ortho (o-), meta (m-), and para (p-).

The most common and commercially significant isomers are N-Ethyl-o-toluenesulfonamide and N-Ethyl-p-toluenesulfonamide. These are often produced as a mixture.[3] Information regarding the meta- isomer, N-Ethyl-m-toluenesulfonamide, is notably scarce in publicly available scientific literature, and no reliable experimental data for its specific properties were found during the compilation of this guide.

Below are the structural representations of the ortho, meta, and para isomers of N-Ethyl-toluenesulfonamide.

Structural isomers of N-Ethyl-toluenesulfonamide.

Physicochemical Data of Isomers

The following table summarizes the key physicochemical properties of the ortho and para isomers of N-Ethyl-toluenesulfonamide. A mixture of these isomers is also commercially available.

| Property | This compound | N-Ethyl-p-toluenesulfonamide | N-Ethyl-o/p-toluenesulfonamide (Mixture) |

| CAS Number | 1077-56-1[3] | 80-39-7[4] | 8047-99-2[3][5][6] |

| Molecular Formula | C9H13NO2S[3] | C9H13NO2S[4] | C9H13NO2S |

| Molecular Weight | 199.27 g/mol [3] | 199.27 g/mol [4] | 199.27 g/mol |

| Physical State | Viscous, slightly yellow liquid[3] | Off-white solid, platelets[4] | Viscous, slightly yellow liquid |

| Melting Point | <40 °C (crystallization point)[7] | 63-65 °C[8] | -93 °C[5] |

| Boiling Point | Not specified | 208 °C at 745 mmHg[8] | 110.6 °C[5] |

| Solubility | Insoluble in water[3] | Partly miscible in water[9] | Insoluble in water |

Experimental Protocols

Synthesis of N-Ethyl-o/p-toluenesulfonamide Mixture

The industrial synthesis of N-Ethyl-toluenesulfonamide typically involves the reaction of a mixture of o- and p-toluenesulfonyl chloride with ethylamine. This reaction yields a corresponding mixture of this compound and N-Ethyl-p-toluenesulfonamide.

A general procedure for the synthesis of N-alkyl toluenesulfonamides is as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with an aqueous solution of ethylamine.

-

Addition of Toluenesulfonyl Chloride: A mixture of o- and p-toluenesulfonyl chloride is added dropwise to the ethylamine solution while maintaining the temperature between 20-30°C with external cooling. The pH of the reaction mixture is kept alkaline (pH 8-10) by the simultaneous addition of a sodium hydroxide solution.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: The oily layer containing the N-Ethyl-toluenesulfonamide isomers is separated from the aqueous layer. The organic layer is then washed with dilute acid, followed by water, and finally dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The crude product can be purified by vacuum distillation.

The following diagram illustrates a generalized workflow for the synthesis of the N-Ethyl-toluenesulfonamide isomer mixture.

Generalized synthesis workflow.

Separation of Ortho and Para Isomers

The separation of the ortho and para isomers from the synthesized mixture can be achieved through techniques that exploit their different physical properties, such as fractional crystallization or chromatography.

Fractional Crystallization:

This method relies on the difference in solubility of the two isomers in a particular solvent. The para isomer is a solid at room temperature, while the ortho isomer is a liquid. This significant difference in melting points suggests that fractional crystallization can be an effective separation method.

-

Dissolution: The isomer mixture is dissolved in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature to ensure complete dissolution.

-

Cooling: The solution is then slowly cooled. The less soluble isomer, N-Ethyl-p-toluenesulfonamide, will crystallize out of the solution first.

-

Isolation: The crystals are isolated by filtration.

-

Purification: The isolated crystals can be further purified by recrystallization. The mother liquor, enriched in the ortho isomer, can be subjected to further crystallization steps or purification by other means.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. A reverse-phase HPLC method can be employed for the separation of N-Ethyl-toluenesulfonamide isomers.[10]

-

Stationary Phase: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).[10]

-

Detection: UV detection at a suitable wavelength.

The specific gradient and flow rate would need to be optimized to achieve baseline separation of the isomers.

The logical relationship for the separation of the isomers is depicted in the following diagram.

Isomer separation methods.

Conclusion

This technical guide has provided a detailed overview of N-Ethyl-toluenesulfonamide, with a focus on its common isomers, this compound and N-Ethyl-p-toluenesulfonamide. The physicochemical properties of these isomers have been summarized, and generalized experimental protocols for their synthesis and separation have been outlined. The lack of available data for the meta isomer highlights an area for potential future research. The information presented herein is intended to be a valuable resource for scientists and professionals working with these compounds in research and development.

References

- 1. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 7. n-Ethyl o,p-toluenesulfonamide – scipoly.com [scipoly.com]

- 8. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Separation of N-Ethyl-2-methylbenzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Biological Activity of N-Ethyl-O-toluenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-O-toluenesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The inherent chemical properties of the sulfonamide group, coupled with the structural diversity achievable through substitution, have made these compounds attractive scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, focusing on their anticancer and antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating their ability to inhibit cell proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [1] |

| N-ethyl toluene-4-sulphonamide | MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [1] |

| N-ethyl toluene-4-sulphonamide | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess the anticancer activity of compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selected this compound derivative against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 | [2] |

| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A few colonies of the test bacterium are transferred from a fresh agar plate to a tube of sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted two-fold in MHB across the wells of a 96-well plate. Each well will contain 50 µL of the diluted compound.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 100 µL.

-

Controls: A positive control well (containing inoculum but no drug) and a negative control well (containing medium but no inoculum) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

References

An In-depth Technical Guide to the Reactivity and Stability of N-Ethyl-O-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-O-toluenesulfonamide, a member of the sulfonamide class of compounds, is utilized in various industrial applications, including as a plasticizer and an intermediate in organic synthesis.[1][2] In the pharmaceutical industry, understanding the reactivity and stability of such molecules is critical for drug development, formulation, and ensuring the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of this compound, based on the general chemistry of sulfonamides and toluenesulfonamides. It outlines detailed experimental protocols for forced degradation and compatibility studies and presents key information in a structured format to aid researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that N-Ethyl-O/P-toluenesulfonamide is often supplied as a mixture of ortho and para isomers.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | N-Ethyl-2-methylbenzenesulfonamide | [3] |

| CAS Number | 1077-56-1 (ortho isomer) | [4] |

| Molecular Formula | C₉H₁₃NO₂S | [3] |

| Molecular Weight | 199.27 g/mol | [3] |

| Appearance | Viscous, slightly yellow liquid | [3] |

| Solubility | Insoluble in water.[3] Soluble in organic solvents like ethanol and chloroform.[5] | |

| Melting Point | Not available for the pure ortho isomer. The para isomer has a melting point of 58-62°C.[5] | |

| Boiling Point | Not available | |

| pKa | Not available |

Reactivity Profile

The reactivity of this compound is primarily dictated by the sulfonamide functional group and the aromatic toluene ring.

Sulfonamide Group Reactivity

The sulfonamide group is generally stable but can undergo specific reactions under certain conditions. A general overview of its reactivity is presented in Figure 1.

-

Acidity of the N-H Bond: The hydrogen on the nitrogen atom of the sulfonamide group is weakly acidic and can be deprotonated by strong bases.

-

Nucleophilicity of the Nitrogen Atom: The nitrogen atom can act as a nucleophile, participating in reactions such as alkylation and acylation.

-

Hydrolysis: The sulfur-nitrogen bond in sulfonamides can be cleaved under strong acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine. The rate of hydrolysis is generally slow under neutral conditions.

-

Reaction with Reducing Agents: Strong reducing agents can cleave the sulfur-nitrogen bond.[6]

-

Reaction with Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[4] Oxidation can potentially occur at the sulfur atom or the toluene methyl group.

Caption: General reactivity of this compound.

Aromatic Ring Reactivity

The toluene ring can undergo electrophilic aromatic substitution reactions. The sulfonamide and ethyl groups will influence the position of substitution.

Stability Profile

This compound is generally considered stable under recommended storage conditions, which include keeping it in a tightly closed container in a dry and well-ventilated place.[2] However, it can degrade under stress conditions such as exposure to light, heat, and certain chemical environments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. A typical workflow for a forced degradation study is illustrated in Figure 2.

Caption: Experimental workflow for a forced degradation study.

| Stress Condition | Expected Reactivity and Potential Degradation Products |

| Acidic Hydrolysis | Slow cleavage of the S-N bond to yield o-toluenesulfonic acid and ethylamine. |

| Basic Hydrolysis | Slow cleavage of the S-N bond to yield the salt of o-toluenesulfonic acid and ethylamine. |

| Oxidation | Oxidation of the sulfur atom to higher oxidation states or oxidation of the methyl group on the toluene ring to a carboxylic acid. |

| Photolysis | Photodegradation of sulfonamides can occur, potentially leading to cleavage of the S-N bond or modifications to the aromatic ring.[7][8][9] |

| Thermal Degradation | Decomposition at elevated temperatures may lead to the release of sulfur oxides (SOx) and nitrogen oxides (NOx).[10] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and compatibility of this compound.

Forced Degradation Experimental Protocols

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Repeat the experiment with 1 N HCl if no significant degradation is observed.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Follow the same procedure as for acidic hydrolysis, neutralizing the samples with an equivalent amount of 0.1 N HCl before analysis.

-

Repeat the experiment with 1 N NaOH if necessary.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period, protected from light.

-

At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

-

Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a suitable solvent) in a quartz cuvette to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) with and without humidity for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

-

Analysis:

-

All samples should be analyzed by a stability-indicating HPLC method.

-

The percentage of degradation should be calculated.

-

Mass spectrometry (LC-MS/MS) should be used to identify the structure of the degradation products.

Compatibility with Pharmaceutical Excipients

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

-

This compound

-

A selection of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone).

-

Mortar and pestle

-

Vials

-

Oven with humidity control

Procedure:

-

Preparation of Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

-

Physical Characterization: Analyze the initial physical appearance of the mixtures.

-

Stress Conditions: Store the mixtures in both open and closed vials under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

-

Analysis:

-

At predetermined time intervals (e.g., 1, 2, and 4 weeks), withdraw samples.

-

Visually inspect for any physical changes (color, texture, liquefaction).

-

Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any new peaks corresponding to degradation products.

-

Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect interactions.

-

Biological Context: Inhibition of Folic Acid Synthesis

Sulfonamides, the class of compounds to which this compound belongs, are known for their antimicrobial properties. They act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[11][12] This mechanism of action is illustrated in Figure 3.

Caption: Inhibition of the folic acid synthesis pathway by sulfonamides.

Sulfonamides are structurally similar to p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase.[13] By competitively inhibiting this enzyme, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids.[14]

Conclusion

This technical guide provides a foundational understanding of the reactivity and stability of this compound. While specific quantitative data for this compound is limited in the public domain, the general principles of sulfonamide and toluenesulfonamide chemistry, combined with the detailed experimental protocols provided, offer a robust framework for its assessment. For drug development professionals, a thorough investigation of its stability and compatibility profile through forced degradation and excipient compatibility studies is paramount to ensure the quality, safety, and efficacy of any pharmaceutical formulation containing this molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. scipoly.com [scipoly.com]

- 3. This compound | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Best Price N-Ethyl-P-Toluenesulfonamide Factory - Jinli Chemical [en.jinlichemical.com]

- 6. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate [mdpi.com]

- 10. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. resources.biomol.com [resources.biomol.com]

- 12. researchgate.net [researchgate.net]

- 13. microbenotes.com [microbenotes.com]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

An In-depth Technical Guide on the Toxicological Profile of N-Ethyl-O-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-O-toluenesulfonamide (NEOTS), a chemical intermediate and plasticizer, presents a multifaceted toxicological profile of interest to researchers and professionals in drug development and chemical safety. This technical guide provides a comprehensive overview of its known toxicological endpoints, supported by available quantitative data, detailed experimental methodologies, and an examination of its genotoxic potential. While data on its specific metabolic pathways and molecular mechanisms of toxicity are limited, this guide consolidates the current understanding of its hazardous properties, including skin, eye, and respiratory irritation, repeated-dose toxicity affecting the liver and kidneys, and potential reproductive and developmental effects. Notably, conflicting evidence regarding its genotoxicity warrants careful consideration and further investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1077-56-1 | [1] |

| Molecular Formula | C9H13NO2S | [2] |

| Molecular Weight | 199.27 g/mol | [2] |

| Physical Description | Viscous, slightly yellow liquid | [2] |

Toxicological Profile

Acute Toxicity

This compound is generally considered to have low acute toxicity via the oral route. However, some sources classify it as harmful if swallowed.[3]

| Route | Species | Value | Classification |

| Oral | Rat | LD50 > 5000 mg/kg | Not Classified |

| Dermal | Rabbit | LD50 > 2000 mg/kg (for o/p mixture) | Not Classified[4] |

| Inhalation | - | No data available | - |

Irritation and Sensitization

NEOTS is a known irritant to the skin and eyes and may cause respiratory irritation upon inhalation. It is not considered to be a skin or respiratory sensitizer.[3]

| Endpoint | Result |

| Skin Irritation | Causes skin irritation[3] |

| Eye Irritation | Causes serious eye irritation[3] |

| Respiratory Irritation | May cause respiratory irritation[3] |

| Skin Sensitization | Not expected to be a sensitizer[4] |

| Respiratory Sensitization | Not expected to be a sensitizer[3] |

Repeated Dose Toxicity

Sub-chronic exposure to this compound has been shown to induce effects on the liver and kidneys in animal studies. Transient effects on the central nervous system have also been observed.

| Study Duration | Species | NOAEL | LOAEL | Key Findings |

| 90-day | Rat | - | 25 mg/kg bw/day | Increased liver and kidney weights |

| - | Rat | 20 mg/kg bw/day | - | Clinical signs of toxicity, liver and bladder effects (for toluenesulfonamides)[4] |

| - | Rat | - | 18.75 mg/kg bw/day | Transient central nervous system effects (lethargy, uncoordinated movements) |

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is not definitively established, with conflicting results from in vitro studies. While some studies suggest a mutagenic and clastogenic potential, others indicate no genotoxic effects.

| Assay | System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA1535 | Without | Mutagenic |

| Bacterial Reverse Mutation (Ames Test) | - | - | Inconclusive (in a second study) |

| Mouse Lymphoma Assay | Mammalian cells | With | Genotoxic (clastogenic) |

| In vitro Chromosomal Aberration | Human lymphocytes | With | Clastogenic, aneugenic potential |

| General Assessment (Toluenesulfonamides) | - | - | Not expected to be genotoxic[4] |

Carcinogenicity

Based on available information from major regulatory and scientific bodies, this compound is not classified as a human carcinogen.[5]

| Agency | Classification |

| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen.[5] |

| ACGIH | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen.[5] |

| NTP | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen.[5] |

| OSHA | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen.[5] |

Reproductive and Developmental Toxicity

Animal studies suggest that this compound may have the potential to cause reproductive and developmental toxicity.

| Endpoint | Species | NOAEL | Key Findings |

| Fertility | Animal studies | - | Some evidence of reduced fertility.[6] |

| Developmental Toxicity | Animal studies | - | Possibility of toxic effects on the fetus.[6] |

| Reproductive Toxicity (p-toluenesulfonamide) | Rat | 300 mg/kg/day | - |

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is limited specific data available on the absorption, distribution, metabolism, and excretion of this compound. General principles of biotransformation suggest that it would likely undergo Phase I (oxidation) and Phase II (conjugation) metabolism in the liver to facilitate excretion.[7]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacterial strains.

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Methods: Two common methods are the plate incorporation method and the preincubation method.

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted after incubation.

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.

-

Exposure: Cells are exposed to at least three different concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added.

-

Analysis: Cells are harvested, stained, and metaphase chromosomes are microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).

-

Interpretation: A significant, dose-dependent increase in the frequency of chromosomal aberrations indicates a clastogenic effect.

90-Day Oral Toxicity Study in Rodents - General Protocol (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a sub-chronic period.

-

Test Animals: Typically, rats are used. At least 10 males and 10 females per dose group.

-

Dosing: The test substance is administered daily for 90 days, usually via oral gavage or in the diet/drinking water, at a minimum of three dose levels plus a control group.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Reproductive and Developmental Toxicity Screening - General Protocols (OECD 414 & 416)

These studies are designed to assess the potential effects of a substance on reproductive function and embryonic/fetal development.

-

OECD 414 (Prenatal Developmental Toxicity Study): Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[5]

-

OECD 416 (Two-Generation Reproduction Toxicity Study): Male and female animals are dosed before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are also dosed and assessed for reproductive capability to produce an F2 generation.[8]

Mechanisms of Toxicity and Signaling Pathways

Specific information regarding the molecular mechanisms and signaling pathways involved in the toxicity of this compound is not well-documented in publicly available literature. The observed effects, such as genotoxicity and organ toxicity, suggest potential interactions with cellular macromolecules, including DNA and proteins, which could trigger various stress response pathways. However, without specific studies, any depiction of a signaling pathway would be speculative.